3,4-Dibenzyloxyphenethylamine hydrochloride
Overview
Description
3,4-Dibenzyloxyphenethylamine hydrochloride is a chemical compound with the molecular formula C22H24ClNO2 . It has an average mass of 369.884 Da and a Monoisotopic mass of 369.149567 Da . It is used in the synthesis of tetrahydroisoquinoline derivatives containing 4 (hexylureido)benzenesulfonamide, a human β3 adrenergic receptor agonist . It is also used as a reagent in the synthesis of the prodrugs of dopamine .
Molecular Structure Analysis
The molecular structure of 3,4-Dibenzyloxyphenethylamine hydrochloride consists of a phenethylamine core, which is a common structure in bioactive compounds . The compound also contains two benzyloxy groups attached to the 3rd and 4th positions of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dibenzyloxyphenethylamine hydrochloride include a molecular formula of C22H24ClNO2, an average mass of 369.884 Da, and a Monoisotopic mass of 369.149567 Da .Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
3,4-Dibenzyloxyphenethylamine hydrochloride has been utilized in the synthesis of tetrahydroisoquinoline derivatives containing 4 (hexylureido)benzenesulfonamide. These derivatives are significant as they act as human β3 adrenergic receptor agonists .
Prodrug Synthesis
This compound is also employed as a reagent in the synthesis of prodrugs of dopamine . Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug.
Proteomics Research
Additionally, 3,4-Dibenzyloxyphenethylamine hydrochloride is used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Safety and Hazards
3,4-Dibenzyloxyphenethylamine hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment .
Mechanism of Action
Target of Action
3,4-Dibenzyloxyphenethylamine hydrochloride is primarily used in the synthesis of tetrahydroisoquinoline derivatives containing 4(hexylureido)benzenesulfonamide, which are known to be human β3 adrenergic receptor agonists . The β3 adrenergic receptors play a crucial role in the regulation of lipolysis and thermogenesis in brown adipose tissue.
Mode of Action
It is used as a reagent in the synthesis of prodrugs of dopamine . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In this case, the active drug is dopamine, a neurotransmitter that plays several important roles in the brain and body.
Biochemical Pathways
The biochemical pathways affected by 3,4-Dibenzyloxyphenethylamine hydrochloride are likely related to the dopamine system, given its use in the synthesis of dopamine prodrugs . Dopamine is involved in several pathways in the brain, including those responsible for mood, reward, addiction, and motor control.
Result of Action
The molecular and cellular effects of 3,4-Dibenzyloxyphenethylamine hydrochloride would be expected to relate to its role in increasing the levels of dopamine in the body . This could potentially lead to effects such as improved mood and motor control, depending on the specific dopamine pathways affected.
properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZXPRLNNDQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937710 | |
Record name | 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibenzyloxyphenethylamine hydrochloride | |
CAS RN |
1699-56-5 | |
Record name | Benzeneethanamine, 3,4-bis(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1699-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1699-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-bis(benzyloxy)phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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